ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
Ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a synthetic quinoline derivative characterized by a phenyl group at position 2, an ethyl ester at position 6, and a carbamoylmethoxy substituent at position 4. Quinoline derivatives are widely studied for their pharmacological properties, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
ethyl 4-[2-(2-ethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-3-19-10-8-9-13-23(19)30-27(31)18-34-26-17-25(20-11-6-5-7-12-20)29-24-15-14-21(16-22(24)26)28(32)33-4-2/h5-17H,3-4,18H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYERIEPAHPZGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC(=NC3=C2C=C(C=C3)C(=O)OCC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylquinoline-6-carboxylic acid with 2-ethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). This reaction forms an amide intermediate, which is then esterified using ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Scientific Research Applications
ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical cellular pathways, further contributing to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison at Key Positions
Key Observations :
- Position 4: The carbamoylmethoxy group in the target compound provides hydrogen-bonding capacity, unlike the methyl ester in or hydroxyethylamino group in . This may enhance target binding specificity compared to non-polar substituents.
- Halogenation : Chlorine substituents in introduce electron-withdrawing effects, which could alter reactivity or metabolic stability compared to the target compound’s phenyl and ethyl groups.
Key Observations :
- The target compound’s synthesis likely follows a route similar to , using K₂CO₃/acetone for esterification and carbamoylation. In contrast, employs KOtBu in DMF, which accelerates reactions but may complicate purification.
- Longer reaction times (e.g., 5 hours in ) are typical for esterification, whereas halogenated analogs achieve faster kinetics due to reactive intermediates.
Biological Activity
Ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound belonging to the quinoline family. Its unique structure, featuring a quinoline core and an ethyl carbamate moiety, has attracted attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C28H26N2O4, with a molecular weight of approximately 454.517 g/mol. The compound's structure includes:
- Quinoline Core : Known for its diverse biological activities.
- Ethyl Carbamate Moiety : Enhances solubility and potential bioactivity.
The compound's synthesis typically involves multi-step organic reactions, including the formation of the quinoline core through cyclization reactions and subsequent modifications to introduce the carbamate group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Enzyme Activity : Compounds targeting specific enzymes involved in cancer proliferation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
A notable study demonstrated that related quinoline derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including breast and lung cancers, suggesting that this compound may share similar properties .
Anti-inflammatory Effects
Quinoline derivatives have also been evaluated for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. This activity was supported by in vitro studies showing reduced nitric oxide production in macrophage models treated with quinoline derivatives .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets, including:
- Enzymatic Inhibition : Binding to active sites of enzymes involved in tumor growth.
- Receptor Modulation : Acting as an agonist or antagonist at various receptors, influencing downstream signaling pathways.
Further research is necessary to elucidate these mechanisms fully and identify potential therapeutic targets.
Table: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a recent study focusing on quinoline derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent response in cell viability assays, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the key synthetic routes for ethyl 4-{[(2-ethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Formation of the quinoline core via Friedländer or Gould-Jacobs cyclization, using ethyl acetoacetate and substituted anilines under acidic conditions (e.g., polyphosphoric acid) .
- Step 2: Introduction of the carbamoyl methoxy group via nucleophilic substitution. For example, reacting 4-hydroxyquinoline intermediates with chloroacetyl chloride, followed by coupling with 2-ethylphenylamine in the presence of DCC/DMAP .
- Step 3: Esterification at the 6-position using ethyl chloroformate under basic conditions (e.g., pyridine) .
Critical Note: Optimize reaction temperatures (80–120°C) and solvent polarity (DMF or THF) to minimize byproducts .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure to confirm molecular conformation, bond angles (e.g., C–C–C bond angles ~120° in quinoline rings), and hydrogen bonding (e.g., N–H···O interactions in carbamoyl groups) .
- NMR: Assign peaks using ¹H (e.g., δ 8.2–8.5 ppm for aromatic protons) and ¹³C (e.g., δ 165–170 ppm for carbonyl carbons) spectra. Compare with structurally related ethyl quinoline carboxylates .
- HPLC-MS: Verify purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~485) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation predictions?
Methodological Answer:
- Torsional Analysis: Use X-ray data to validate computational models (e.g., DFT). For example, the dihedral angle between the quinoline core and the phenyl ring at C2 is often ~15–25°, conflicting with gas-phase DFT predictions of ~30–40° due to crystal packing effects .
- Packing Interactions: Analyze intermolecular forces (e.g., π-π stacking distances of 3.5–3.8 Å) to explain deviations from idealized geometries .
- Validation: Compare with analogs like ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate, where steric hindrance from substituents alters conformation .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modified groups (e.g., replace 2-ethylphenyl with 4-methoxyphenyl) to assess impact on bioactivity .
- Biological Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. For example, analogs with bulkier substituents show reduced IC₅₀ values due to steric clashes in active sites .
- Computational Docking: Use AutoDock Vina to predict binding modes. Correlate docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values to validate models .
Q. What strategies mitigate challenges in solubility and bioavailability during preclinical studies?
Methodological Answer:
- Co-solvent Systems: Use PEG-400/water (70:30) or cyclodextrin inclusion complexes to enhance aqueous solubility (>1 mg/mL) .
- Prodrug Design: Replace the ethyl ester with a morpholinoethyl group to improve hydrolysis rates in physiological conditions .
- In Vitro ADME: Assess metabolic stability using liver microsomes (e.g., t₁/₂ > 60 min in human hepatocytes) and permeability via Caco-2 monolayers (Papp > 5 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
